
Isrib
Overview
Description
ISRIB (Integrated Stress Response inhibitor) is a small molecule that antagonizes the Integrated Stress Response (ISR) by targeting the eukaryotic initiation factor 2B (eIF2B), a critical regulator of translation under stress conditions. This compound binds to the β-δ subunit interface of eIF2B, stabilizing its decameric structure and restoring guanine nucleotide exchange factor (GEF) activity, thereby counteracting the translational repression caused by phosphorylated eIF2α (p-eIF2α) . Preclinical studies demonstrate this compound’s efficacy in reversing ISR-driven pathologies, including neurodegeneration, traumatic brain injury (TBI), and demyelinating diseases, without inducing toxicity associated with complete ISR inhibition . Its unique allosteric mechanism distinguishes it from other compounds targeting the ISR pathway .
Preparation Methods
The synthesis of ISRIB (trans-isomer) involves a multi-step organic reaction that begins with the construction of its core scaffold. The critical transformation in this process is the formation of an asymmetric center, ensuring the trans configuration of the molecule. This is typically achieved through a selective catalytic process, which allows for high stereocontrol and yields the desired isomer with significant purity .
Chemical Reactions Analysis
ISRIB (trans-isomer) undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and halogenation agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cognitive Enhancement
ISRIB has shown promise in enhancing learning and memory. Studies have demonstrated that administration of this compound can significantly improve long-term memory in rodent models. For instance, a study published in Science indicated that this compound treatment reversed cognitive deficits associated with stress-induced conditions, suggesting its potential as a cognitive enhancer .
Neuroprotection in Traumatic Brain Injury (TBI)
Recent research has highlighted this compound's ability to reverse neuronal and cognitive effects following concussions. In a study conducted at UCSF, mice treated with this compound after experiencing TBI exhibited improved working memory and restored function in critical neuronal structures, such as dendritic spines . This suggests this compound could be a viable therapeutic option for managing the aftermath of concussive injuries.
Potential in Neurodegenerative Diseases
This compound's role in mitigating the effects of neurodegenerative diseases is under investigation. The drug has been shown to alleviate stress-induced cellular dysfunctions that contribute to conditions like Alzheimer's disease. By preventing the aggregation of amyloid-beta peptides, this compound may offer neuroprotective effects that could slow disease progression .
Case Studies
Pharmacokinetics and Safety
This compound has demonstrated favorable pharmacokinetic properties, including good brain penetration, which is critical for its effectiveness in treating central nervous system disorders. The compound has been well-tolerated in animal studies, indicating a promising safety profile for future clinical applications .
Mechanism of Action
ISRIB (trans-isomer) exerts its effects by binding to the active structure of the translation initiation factor eIF2B. This binding prevents structural changes of eIF2B due to phosphorylated eIF2, which is produced in a stress environment. By stabilizing the active form of eIF2B, this compound effectively suppresses the progression of the integrated stress response pathway . This mechanism allows this compound to restore normal protein synthesis in cells under stress, thereby reversing the effects of cellular stress responses .
Comparison with Similar Compounds
ISRIB shares functional overlap with several compounds but differs in mechanisms, pharmacokinetics, and therapeutic outcomes. Below is a detailed analysis:
Trazodone and Dibenzoylmethane (DBM)
- Their exact targets remain unidentified .
- Efficacy : Both compounds partially reverse p-eIF2α-mediated translational repression and show neuroprotection in prion disease, frontotemporal dementia (FTD), and Parkinson’s disease models. However, their effects are less potent than this compound in restoring global protein synthesis .
- Pharmacokinetics : Trazodone and DBM exhibit superior blood-brain barrier penetration and oral bioavailability compared to this compound, making them more viable for chronic use .
- Key Difference : Their mechanism is downstream of p-eIF2α and independent of eIF2B structural modulation .
2BAct (this compound Derivative)
- Mechanism : 2BAct is a stabilized derivative of this compound with identical eIF2B-binding properties but enhanced solubility and metabolic stability .
- Efficacy : In vanishing white matter disease (VWMD) models, 2BAct rescues mutant eIF2B activity more effectively than this compound, suggesting utility in diseases with eIF2B mutations .
- Clinical Progress : 2BAct and other this compound derivatives are in phase 1 trials for cognitive enhancement and neurodegenerative diseases .
GSK2606414 (PERK Inhibitor)
- Mechanism : GSK2606414 inhibits PERK, an upstream kinase that phosphorylates eIF2α. Unlike this compound, it blocks all PERK-mediated signaling, leading to pancreatic toxicity in preclinical models .
- Efficacy : While effective in reducing ER stress in Alzheimer’s models, GSK2606414 exacerbates neuronal death in amyotrophic lateral sclerosis (ALS) and lacks this compound’s cognitive-enhancing effects .
- Key Difference : Complete PERK inhibition contrasts with this compound’s partial, context-dependent restoration of translation, which preserves adaptive stress responses .
Guanabenz
- Mechanism : Guanabenz selectively inhibits the dephosphorylation of p-eIF2α by targeting regulatory subunits of protein phosphatase 1 (PP1), prolonging ISR activation. This contrasts with this compound’s ISR-suppressive activity .
- Therapeutic Utility : Though neuroprotective in prion disease, guanabenz’s prolongation of ISR limits its use compared to this compound’s rapid translational recovery .
Comparative Data Table
Key Research Findings
Mechanistic Specificity : this compound’s allosteric eIF2B modulation avoids toxicity linked to PERK inhibition (e.g., GSK2606414) or global ISR activation (e.g., guanabenz) .
Pharmacokinetic Limitations : Despite this compound’s efficacy, its poor solubility and rapid clearance necessitate derivatives like 2BAct for clinical translation .
Biological Activity
ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention in the field of biomedical research due to its unique ability to modulate the integrated stress response (ISR). This compound has been shown to reverse the effects of eIF2α phosphorylation, thereby enhancing cognitive function and memory in various animal models. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including mechanisms of action, experimental results, and implications for therapeutic applications.
This compound functions primarily by targeting the eIF2B complex, which is crucial for protein synthesis regulation under stress conditions. The compound binds to eIF2B, preventing its inhibition by phosphorylated eIF2α, thus restoring protein synthesis rates that are typically suppressed during stress responses. This action not only alleviates cellular stress but also enhances synaptic plasticity and cognitive functions.
- Binding Mechanism: this compound binds to the active structure of eIF2B, preventing it from adopting an inhibitory conformation induced by phosphorylated eIF2α .
- Impact on Protein Synthesis: By stabilizing eIF2B in its active form, this compound promotes the translation of specific mRNAs essential for neuronal function and memory consolidation .
Cognitive Enhancement
Numerous studies have demonstrated this compound's potential in reversing cognitive deficits:
- Age-Related Memory Improvement:
- A study showed that old mice treated with this compound exhibited significant improvements in spatial memory tasks compared to vehicle-treated controls. Specifically, these mice made fewer errors when locating hidden platforms in a water maze, indicating enhanced cognitive function comparable to younger mice .
- Alzheimer's Disease Models:
Mechanistic Insights
This compound's effects on the ISR pathway have been elucidated through various experimental approaches:
- In Vivo Studies: Genome-wide ribosome profiling revealed that this compound reverses translational repression caused by eIF2α phosphorylation without altering overall mRNA levels in unstressed cells .
- Biochemical Assays: Studies employing CRISPR-Cas9 technology demonstrated that this compound can stabilize mutant forms of eIF2B associated with diseases like Vanishing White Matter Disease (VWMD), restoring their catalytic activity .
Data Summary
The following table summarizes key experimental findings related to this compound's biological activity:
Study | Model | Key Findings | Cognitive Impact |
---|---|---|---|
Sidrauski et al. (2013) | Rodent | Reversed effects of eIF2α phosphorylation | Enhanced long-term memory |
Chou et al. (2020) | Aging Mice | Improved spatial memory; fewer errors in tasks | Comparable to young mice performance |
Zyryanova et al. (2020) | VWMD Mutants | Stabilized mutant eIF2B complexes; restored GEF activity | Potential therapeutic for neurodegenerative diseases |
Case Studies
- Cognitive Function Restoration:
- Neurodegenerative Disease Models:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to investigate ISRIB’s molecular mechanism of action in stress response pathways?
- Methodological Answer: Begin with in vitro assays using this compound derivatives to assess binding affinity to eIF2B, the target protein in the Integrated Stress Response (ISR). Employ cryo-EM or X-ray crystallography to resolve structural interactions between this compound and eIF2B . Pair this with cell-based luciferase reporter assays to quantify ISR inhibition under stress conditions (e.g., ER stress, oxidative stress). Use knock-out cell lines (e.g., PERK-deficient cells) to isolate this compound’s effects on specific stress pathways .
Q. What are the standard concentrations and exposure times for this compound in cell culture studies?
- Methodological Answer: Optimize dosing via dose-response curves (typically 50 nM–1 µM for 24–48 hours). Validate using phospho-eIF2α Western blots to confirm ISR suppression. Include vehicle controls (e.g., DMSO) and normalize to stress-inducing agents like thapsigargin. Replicate protocols from peer-reviewed studies to ensure consistency .
Q. How can researchers validate this compound’s efficacy in in vivo models of neurodegenerative disease?
- Methodological Answer: Use transgenic mouse models (e.g., TauP301S for tauopathy) and administer this compound intraperitoneally (5–20 mg/kg daily). Assess cognitive outcomes via Morris water maze or novel object recognition tests. Post-mortem, quantify biomarkers like ATF4, CHOP, and synaptic markers via immunohistochemistry. Ensure blinding and randomization to mitigate bias .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported neuroprotective vs. cytotoxic effects across studies?
- Methodological Answer: Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell type specificity, stressor duration). Design follow-up experiments using isogenic cell lines to isolate genetic factors. For in vivo discrepancies, compare pharmacokinetic profiles (e.g., blood-brain barrier penetration) across models and adjust dosing regimens accordingly .
Q. What strategies optimize this compound’s synergistic potential with other ISR modulators (e.g., GSK2606414) without off-target effects?
- Methodological Answer: Use combinatorial drug screening (e.g., SynergyFinder) to calculate combination indices (CI). Validate hits with RNA-seq to profile downstream gene expression. Employ CRISPRi/a to perturb candidate pathways and confirm mechanistic overlap. Include toxicity assays (e.g., LDH release) to rule out additive cytotoxicity .
Q. How can researchers resolve challenges in replicating this compound’s effects in patient-derived induced pluripotent stem cell (iPSC) models?
- Methodological Answer: Standardize differentiation protocols for neuronal lineages (e.g., cortical neurons) and stress induction. Use single-cell RNA-seq to account for heterogeneity. Cross-validate findings with organoid models and correlate with clinical metadata (e.g., disease stage). Pre-screen iPSC lines for eIF2B polymorphisms that may affect this compound responsiveness .
Q. Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in multi-omics datasets?
- Methodological Answer: Apply linear mixed-effects models to account for batch effects in transcriptomic/proteomic data. Use pathway enrichment tools (e.g., GSEA) to prioritize ISR-related pathways. For longitudinal in vivo studies, employ survival analysis (Cox proportional hazards) with time-varying covariates .
Q. How should researchers design IRB-compliant studies involving this compound in human-derived samples?
- Methodological Answer: Submit a detailed protocol to the IRB, including:
- Data anonymization procedures for patient-derived samples.
- Risk mitigation for secondary data use (e.g., GDPR compliance for EU collaborations).
- Justification for this compound’s experimental use, citing preclinical safety data .
- Include a Data Management Plan (DMP) outlining storage, sharing, and destruction protocols .
Q. What controls are essential to ensure reproducibility in this compound studies?
- Methodological Answer:
- Positive/Negative Controls: Use thapsigargin (ISR inducer) and this compound-resistant cell lines.
- Technical Replicates: Minimum triplicates for qPCR/Western blot.
- Blinding: Randomize treatment groups and use coded samples for assays.
- Data Transparency: Share raw data (e.g., via Zenodo) and pre-register analysis pipelines .
Q. Data Interpretation and Reporting
Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo bioavailability?
- Methodological Answer: Conduct ADME (Absorption, Distribution, Metabolism, Excretion) profiling using LC-MS to measure this compound levels in plasma/brain tissue. Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability. Validate with pharmacodynamic markers (e.g., p-eIF2α reduction in brain lysates) .
Q. What criteria should guide the selection of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Prioritize derivatives with improved solubility and metabolic stability. Use molecular docking to predict eIF2B binding and validate with SPR (Surface Plasmon Resonance). Screen for off-target effects via kinome-wide profiling .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.